![molecular formula C10H14FNO B1478467 3-(Fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine CAS No. 2097975-75-0](/img/structure/B1478467.png)
3-(Fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine
Overview
Description
The compound “3-(Fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine” is likely a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. It also contains a fluoromethyl group (-CH2F), and a 5-methylfuran-2-yl group, which is a furan ring (a five-membered ring with four carbon atoms and one oxygen atom) with a methyl group (-CH3) attached .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. For instance, the fluoromethyl group might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined using various analytical techniques .Scientific Research Applications
Pharmaceutical Research
3-(Fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine: is utilized in pharmaceutical research as a reference standard for drug synthesis. Its structure serves as a building block in the development of new therapeutic agents. The compound’s unique fluorinated side chain can be pivotal in creating drugs with enhanced metabolic stability and bioavailability .
Material Science
In material science, this compound’s derivatives could be explored for their potential use in creating novel polymers. The furan moiety, in particular, is known for its ability to impart unique electrical properties, which could be beneficial in developing conductive materials .
Agrochemical Development
The compound’s structural analogs are being investigated for their use in agrochemicals. The presence of the fluoromethyl group can lead to the development of pesticides and herbicides with improved efficacy and reduced environmental impact .
Catalysis
Researchers are examining the use of 3-(Fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine in catalysis. Its potential to act as a ligand in transition metal complexes could open up new pathways for catalytic reactions, particularly in organic synthesis .
Fluorescence Imaging
The compound’s fluorescent properties make it a candidate for use in fluorescence imaging techniques. It could be used to tag biological molecules, allowing for the visualization of cellular processes in real-time .
Neurological Studies
Due to its pyrrolidine ring, this compound may be relevant in neurological studies. Pyrrolidine derivatives are often explored for their activity on the central nervous system, which could lead to the discovery of new treatments for neurodegenerative diseases .
Environmental Monitoring
The compound’s reactivity with certain pollutants could be harnessed for environmental monitoring. It could be used in sensors to detect harmful substances in the air or water, providing a rapid response to environmental hazards .
Synthetic Chemistry
Finally, in synthetic chemistry, 3-(Fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine is valuable for its role in multistep synthesis processes. It can be used to introduce fluorinated groups into complex molecules, which is a key step in the synthesis of many modern pharmaceuticals and agrochemicals .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-7-2-3-10(13-7)9-6-12-5-8(9)4-11/h2-3,8-9,12H,4-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLQAEJORJLMNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CNCC2CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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